An In-Depth Technical Guide to the Chemical Properties of 4-Bromo-5-fluoro-3-nitropyridin-2-amine
An In-Depth Technical Guide to the Chemical Properties of 4-Bromo-5-fluoro-3-nitropyridin-2-amine
An Important Note on Chemical Identity: Initial searches for "2-Bromo-5-fluoro-3-nitropyridin-4-amine" did not yield a compound with this specific substitution pattern in publicly available chemical databases. This suggests the requested molecule may be novel, proprietary, or the query may contain a typographical error. This guide will therefore focus on a closely related and well-documented isomer, 4-Bromo-5-fluoro-3-nitropyridin-2-amine (CAS No. 1360438-55-6), to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals. The structural similarity between these isomers means their chemical properties and reactivity are likely to be comparable.
Core Chemical Properties
4-Bromo-5-fluoro-3-nitropyridin-2-amine is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique arrangement of substituents—an amino group, a bromine atom, a fluorine atom, and a nitro group—on the pyridine core imparts a rich and varied reactivity profile.[1]
Physicochemical Data
A summary of the key physicochemical properties of 4-Bromo-5-fluoro-3-nitropyridin-2-amine is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental settings, from reaction setup to purification and formulation.
| Property | Value | Source |
| CAS Number | 1360438-55-6 | [1] |
| Molecular Formula | C₅H₃BrFN₃O₂ | [1] |
| Molecular Weight | 236.00 g/mol | [1] |
| IUPAC Name | 4-bromo-5-fluoro-3-nitropyridin-2-amine | [1] |
| Canonical SMILES | C1=C(C(=C(C(=N1)N)N+[O-])Br)F | [1] |
| InChI Key | ILYWODBWJINCDQ-UHFFFAOYSA-N | [1] |
| Predicted Boiling Point | 297.6 ± 35.0 °C | |
| Predicted Density | 2.014 ± 0.06 g/cm³ | |
| Predicted pKa | -0.91 ± 0.50 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the amine protons. The chemical shift of the aromatic proton will be influenced by the electron-withdrawing effects of the nitro, bromo, and fluoro groups. The amine protons will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
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N-H stretching: Two bands in the region of 3400-3300 cm⁻¹ for the primary amine.
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N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
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C-F stretching: A strong band in the region of 1250-1000 cm⁻¹.
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C-Br stretching: A band in the lower frequency region, typically below 600 cm⁻¹.
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Aromatic C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key feature in identifying the presence of a bromine atom in the molecule.
Synthesis and Reactivity
Synthetic Approach
The synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-amine typically involves a multi-step sequence starting from readily available pyridine precursors.[1] A general synthetic strategy involves the bromination and nitration of a suitably substituted aminopyridine.[1]
General Synthetic Workflow:
Caption: A generalized synthetic pathway for 4-Bromo-5-fluoro-3-nitropyridin-2-amine.
Experimental Protocol: A Plausible Synthesis
The following is a detailed, plausible experimental protocol for the synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-amine, based on established methodologies for analogous compounds.
Step 1: Nitration of 5-Fluoro-2-aminopyridine
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
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Substrate Addition: Cool the sulfuric acid to 0°C using an ice-water bath. Slowly and portion-wise, add 5-fluoro-2-aminopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.
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Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture). Add the nitrating mixture dropwise to the reaction flask via the dropping funnel, maintaining the temperature at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional hour.
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Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
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Isolation: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to obtain 5-fluoro-3-nitro-2-aminopyridine.
Step 2: Bromination of 5-Fluoro-3-nitro-2-aminopyridine
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Reaction Setup: Dissolve the 5-fluoro-3-nitro-2-aminopyridine obtained from Step 1 in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Brominating Agent Addition: Prepare a solution of N-bromosuccinimide (NBS) or elemental bromine in acetic acid. Add this solution dropwise to the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into water and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-5-fluoro-3-nitropyridin-2-amine.
Reactivity Profile
The reactivity of 4-Bromo-5-fluoro-3-nitropyridin-2-amine is dictated by its array of functional groups:
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Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the nitro and fluoro groups, combined with the bromine atom, makes the pyridine ring susceptible to nucleophilic attack. The bromine atom can be displaced by various nucleophiles.
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Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, iron in acetic acid). This transformation opens up further synthetic possibilities for derivatization.
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Reactions of the Amino Group: The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.
Applications in Drug Discovery and Chemical Biology
Substituted nitropyridines are important scaffolds in medicinal chemistry due to their wide range of biological activities. While specific biological data for 4-Bromo-5-fluoro-3-nitropyridin-2-amine is limited, its structural motifs suggest potential applications in several therapeutic areas.
Potential as an Enzyme Inhibitor
The electron-deficient nature of the pyridine ring and the presence of multiple functional groups make this compound a candidate for investigation as an enzyme inhibitor.[1] The various substituents can engage in hydrogen bonding, halogen bonding, and other non-covalent interactions within the active site of a target enzyme.
Role in Signaling Pathway Modulation
Although no specific signaling pathways have been definitively associated with 4-Bromo-5-fluoro-3-nitropyridin-2-amine, related nitroaromatic compounds have been shown to exert their biological effects through various mechanisms. For instance, the nitro group can be bioreduced in hypoxic environments, leading to the formation of reactive nitrogen species that can modulate cellular signaling. Given its structural features, it is plausible that derivatives of this compound could be designed to target specific kinases or other enzymes involved in key signaling cascades.
Logical Relationship of Functional Groups to Reactivity and Applications:
Caption: Interplay of functional groups in 4-Bromo-5-fluoro-3-nitropyridin-2-amine and their synthetic utility.
Safety and Handling
No specific safety data sheet (SDS) for 4-Bromo-5-fluoro-3-nitropyridin-2-amine is readily available. However, based on the safety information for structurally related compounds such as 2-amino-5-bromo-3-nitropyridine and other halogenated nitropyridines, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Bromo-5-fluoro-3-nitropyridin-2-amine is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its highly functionalized pyridine core allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex, biologically active molecules. While a comprehensive biological and toxicological profile of this specific compound is yet to be fully elucidated, its structural features suggest that it and its derivatives are promising candidates for further investigation in various therapeutic areas. Researchers and drug development professionals will find this compound to be a useful tool in the quest for novel chemical entities with therapeutic potential.
